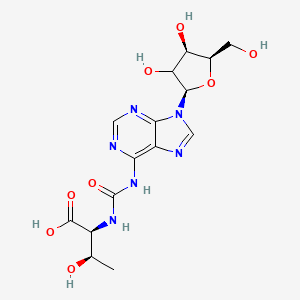

N6-Threonylcarbamoyladenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

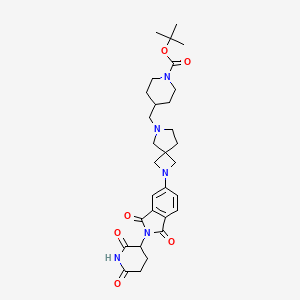

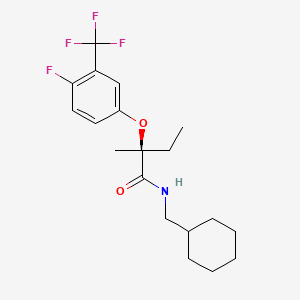

N6-Threonylcarbamoyladenosine is a universally conserved modified nucleoside found at position 37 in the anticodon stem-loop of many transfer RNAs (tRNAs) that decode ANN codons (where N is any nucleotide) in all domains of life . This modification is essential for maintaining the accuracy of protein synthesis by stabilizing the codon-anticodon interaction during translation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N6-Threonylcarbamoyladenosine involves the use of L-threonine, bicarbonate, and adenosine triphosphate (ATP) to form an unstable intermediate called threonylcarbamoyl adenylate (TC-AMP) . This intermediate is then transferred onto adenosine at position 37 of the tRNA by a complex of proteins, including TsaB, TsaD, and TsaE in bacteria . In eukaryotes and archaea, this process is facilitated by the KEOPS complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis methods used in laboratory settings could potentially be scaled up for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

N6-Threonylcarbamoyladenosine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the threonylcarbamoyl moiety.

Substitution: Substitution reactions can occur at the adenosine base or the threonylcarbamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs .

Aplicaciones Científicas De Investigación

N6-Threonylcarbamoyladenosine has several important applications in scientific research:

Mecanismo De Acción

N6-Threonylcarbamoyladenosine exerts its effects by stabilizing the codon-anticodon interaction during translation . This stabilization is achieved through the formation of hydrogen bonds and base-stacking interactions between the modified nucleoside and the mRNA codon . The molecular targets involved in this process include the ribosome and various translation factors .

Comparación Con Compuestos Similares

N6-Threonylcarbamoyladenosine is unique among tRNA modifications due to its specific role in stabilizing the codon-anticodon interaction. Similar compounds include:

Cyclic this compound: A derivative formed by dehydration of this compound.

2-Methylthio-N6-Threonylcarbamoyladenosine: A methylated derivative found in certain tRNAs.

N6-Methyladenosine: Another modified nucleoside found in tRNAs, but with different functional roles.

These compounds share some structural similarities but differ in their specific functions and biological roles .

Propiedades

Fórmula molecular |

C15H20N6O8 |

|---|---|

Peso molecular |

412.35 g/mol |

Nombre IUPAC |

(2S,3R)-2-[[9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10?,13-/m1/s1 |

Clave InChI |

UNUYMBPXEFMLNW-OIPCWADOSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)O |

SMILES canónico |

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)

![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)

![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)